molecular formula C18H11ClFNO3S2 B4628382 (E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate

(E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate

Cat. No.: B4628382
M. Wt: 407.9 g/mol
InChI Key: ADGUPMZZNOUWPR-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate is a useful research compound. Its molecular formula is C18H11ClFNO3S2 and its molecular weight is 407.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-[5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is 406.9852914 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Thiazolidinone derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For example, a study on the synthesis of novel 2-substituted benzimidazole derivatives, including thiazolidinones, demonstrated significant antitumor activity against human hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma cell lines (Refaat, 2010). Another study highlighted the anticancer activity of 4-thiazolidinones containing the benzothiazole moiety, showcasing their effectiveness on various cancer cell lines, including leukemia, melanoma, and ovarian cancers (Havrylyuk et al., 2010).

Antimicrobial Applications

Compounds with a thiazolidinone structure have also been reported to possess significant antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine were synthesized and demonstrated promising antimicrobial activity against bacteria and fungi, highlighting the importance of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).

Anti-inflammatory and Analgesic Activities

Further research into thiazolidinone derivatives has revealed their potential in treating inflammation and pain. A study on imidazolyl acetic acid derivatives, including thiazolidinone structures, showed significant anti-inflammatory and analgesic activities in animal models (Khalifa & Abdelbaky, 2008). This suggests that similar compounds could be explored for their therapeutic potential in treating inflammatory diseases and pain management.

Properties

IUPAC Name

methyl 4-[(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFNO3S2/c1-24-17(23)10-5-7-11(8-6-10)21-16(22)15(26-18(21)25)9-12-13(19)3-2-4-14(12)20/h2-9H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGUPMZZNOUWPR-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate

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